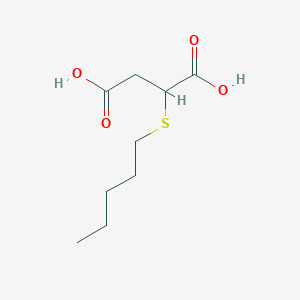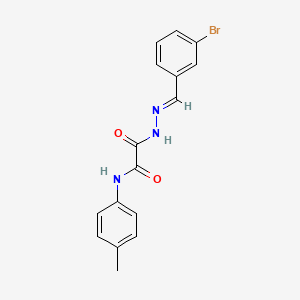![molecular formula C21H43ClN2O B12000019 N-[2-(2-cyanoethoxy)ethyl]-N,N-dimethyl-1-tetradecanaminium chloride CAS No. 144650-69-1](/img/structure/B12000019.png)
N-[2-(2-cyanoethoxy)ethyl]-N,N-dimethyl-1-tetradecanaminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-cyanoethoxy)ethyl]-N,N-dimethyl-1-tetradecanaminium chloride is a quaternary ammonium compound with the molecular formula C21H43ClN2O. It is known for its surfactant properties and is used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-cyanoethoxy)ethyl]-N,N-dimethyl-1-tetradecanaminium chloride typically involves the reaction of N,N-dimethyl-1-tetradecanamine with 2-(2-cyanoethoxy)ethyl chloride in the presence of a suitable solvent and base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The process includes the purification of the product through techniques such as crystallization, distillation, and chromatography to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(2-cyanoethoxy)ethyl]-N,N-dimethyl-1-tetradecanaminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the cyano group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: Products may include primary amines or other reduced forms of the cyano group.
Substitution: Products vary based on the nucleophile used, resulting in different substituted ammonium compounds.
Applications De Recherche Scientifique
N-[2-(2-cyanoethoxy)ethyl]-N,N-dimethyl-1-tetradecanaminium chloride has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell culture and molecular biology experiments as a transfection reagent.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mécanisme D'action
The compound exerts its effects primarily through its surfactant properties. It interacts with cell membranes and other biological structures, facilitating the delivery of molecules into cells. The molecular targets include lipid bilayers and membrane proteins, and the pathways involved are related to membrane permeability and fluidity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(2-cyanoethoxy)ethyl]-N,N-dimethyl-1-hexadecanaminium chloride
- N-[2-(2-cyanoethoxy)ethyl]-N,N-dimethyl-1-octadecanaminium chloride
Uniqueness
N-[2-(2-cyanoethoxy)ethyl]-N,N-dimethyl-1-tetradecanaminium chloride is unique due to its specific chain length and the presence of the cyanoethoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it particularly suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
144650-69-1 |
|---|---|
Formule moléculaire |
C21H43ClN2O |
Poids moléculaire |
375.0 g/mol |
Nom IUPAC |
2-(2-cyanoethoxy)ethyl-dimethyl-tetradecylazanium;chloride |
InChI |
InChI=1S/C21H43N2O.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-18-23(2,3)19-21-24-20-16-17-22;/h4-16,18-21H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
LEZUGEFYHBOVLY-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCC[N+](C)(C)CCOCCC#N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[(7-dodecyl-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl)sulfanyl]propanoate](/img/structure/B11999939.png)
![2-[[2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxyacetyl]amino]acetic acid](/img/structure/B11999958.png)






![[(E)-(2,3-dimethoxyphenyl)methyleneamino]thiourea](/img/structure/B11999998.png)

![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B12000002.png)

![4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000008.png)

